N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
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Description
N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as BTO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BTO-1 belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
A significant area of research involves the synthesis and chemical reactivity of benzoxazoles, oxazoles, and their derivatives. For instance, an efficient one-step synthesis of benzazoles in aqueous media was demonstrated, highlighting the versatility of thioamidinium salts in producing benzazoles under environmentally friendly conditions (Boeini & Najafabadi, 2009). Additionally, the activation of carboxylates from the photooxygenation of oxazoles for the synthesis of recifeiolide, curvularin, and other macrolides, illustrates the potential of oxazoles as precursors in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Biological Activity and Medicinal Chemistry
Research on heterocyclic compounds like benzoxazoles and oxazoles often explores their biological activities, leading to potential therapeutic applications. The synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones and their evaluation as inhibitors of human leukocyte elastase indicate the therapeutic potential of oxazole derivatives in treating inflammatory diseases (Gütschow et al., 1999). Moreover, the development of an expedient bimolecular assembly of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy showcases innovative approaches to synthesizing biologically relevant heterocycles (Luo et al., 2012).
Material Science Applications
Compounds with benzoxazole and related heterocycles have also found applications in material science. For instance, the intrinsic redox reactions of polyamic acid derivatives containing benzoxazole groups and their application in hydrogen peroxide sensors demonstrate the utility of these compounds in developing biosensors and other analytical tools (Hua et al., 2011).
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-21(18-10-11-31-15-18)26-23-25-20(14-30-23)22(28)24-12-16-6-8-19(9-7-16)29-13-17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCUDLNSAYWCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide |
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